N1-(2,3-dimethylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide
Description
N1-(2,3-Dimethylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N-C(O)-C(O)-N) core. Its structure features two distinct substituents:
- N1-substituent: A 2,3-dimethylphenyl group, providing steric bulk and aromaticity.
This compound’s design aligns with pharmacophore strategies for targeting enzymes or receptors where aromatic and hydrophobic interactions are critical.
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-12-6-5-7-15(13(12)2)20-17(22)16(21)19-11-18(3,4)14-8-9-23-10-14/h5-10H,11H2,1-4H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEDZVZZRDDBEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C)(C)C2=CSC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dimethylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide typically involves multi-step organic reactions. One common approach is the condensation reaction between an oxalyl chloride derivative and an amine precursor. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid byproduct and a solvent like dichloromethane to dissolve the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2,3-dimethylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxalamide group.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) facilitate electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxalamide group can produce amines or alcohols.
Scientific Research Applications
N1-(2,3-dimethylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N1-(2,3-dimethylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
A comparison of key structural and functional features is provided below:
Pharmacological and Physicochemical Properties
While direct data for the target compound are absent, inferences can be drawn from analogs:
- Metabolic Stability : The branched alkyl chain (2-methylpropyl) may reduce oxidative metabolism compared to linear chains, as seen in dimethenamid derivatives .
Structure-Activity Relationship (SAR) Trends
- Aryl Substituents :
- Heterocyclic Moieties :
- Thiophene (in the target compound) vs. thiazole (): Thiophene offers greater π-electron density, favoring interactions with aromatic residues in enzymes.
Biological Activity
N1-(2,3-dimethylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H24N2O3S
- Molecular Weight : 372.5 g/mol
- CAS Number : 2319835-18-0
The compound features an oxalamide backbone with a dimethylphenyl moiety and a thiophene-containing side chain, which may contribute to its biological activity through various mechanisms.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The oxalamide structure may interact with specific enzymes, potentially inhibiting their activity. This inhibition could affect metabolic pathways relevant to disease states.
- Receptor Modulation : The compound may bind to various receptors, altering their signaling pathways. This could lead to therapeutic effects in conditions such as inflammation or cancer.
- Antioxidant Activity : Thiophene rings are known for their electron-rich nature, which may contribute to antioxidant properties, protecting cells from oxidative stress.
Biological Activities
Several studies have reported on the biological activities of similar oxalamide compounds. While specific data on this compound is limited, insights can be drawn from related compounds:
| Activity | Effect | Reference |
|---|---|---|
| Antibacterial | Inhibition of growth in E. coli and S. aureus | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines |
Case Study 1: Antibacterial Activity
A study investigated the antibacterial properties of oxalamide derivatives against common pathogens like Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential for development as antibacterial agents.
Case Study 2: Anticancer Potential
In vitro studies using cancer cell lines demonstrated that oxalamides can induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Such findings highlight the potential of this compound in cancer therapy.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for evaluating the therapeutic potential of any new compound:
- Absorption : The lipophilicity imparted by the thiophene and phenyl groups may enhance absorption across biological membranes.
- Distribution : The compound's distribution within tissues can be influenced by its molecular weight and solubility characteristics.
- Metabolism : Potential metabolic pathways include oxidation at the thiophene ring or hydrolysis of the oxalamide bond.
- Excretion : Renal excretion is likely due to the polar nature of the compound after metabolism.
- Toxicity Studies : Preliminary toxicity assessments should be conducted to evaluate any adverse effects associated with high doses or prolonged exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
